![molecular formula C6H7N3O B6269078 N-[1-(pyrazin-2-yl)ethylidene]hydroxylamine CAS No. 242458-29-3](/img/no-structure.png)

N-[1-(pyrazin-2-yl)ethylidene]hydroxylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

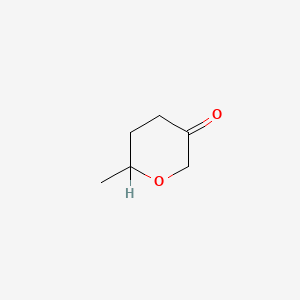

“N-[1-(pyrazin-2-yl)ethylidene]hydroxylamine” is a chemical compound that has been studied in various scientific contexts . It is known to form complexes with certain metals, such as Pr 3+ and La 3+, in a mononuclear coordination compound .

Synthesis Analysis

The compound can be synthesized by condensation of 2-acetylpyridine and isonicotinohydrazide in ethanol . This process results in a new ligand, which can then form complexes with lanthanide(III) ions .Molecular Structure Analysis

The molecular structure of “N-[1-(pyrazin-2-yl)ethylidene]hydroxylamine” complexes can vary depending on the metal ion involved. For example, when complexed with Pr 3+, the compound forms a nine-coordinated structure surrounded by six water molecules and one acylhydrazone . When complexed with La 3+, the compound forms an eleven-coordinated structure surrounded by three nitrates, two water molecules, and one independent κ 3N, N′; O coordinated organic ligand .Chemical Reactions Analysis

The compound and its complexes have been found to interact with DNA via a groove binding mode . The binding affinity can vary depending on the specific complex, with some complexes showing higher binding affinity than others .Safety and Hazards

Direcciones Futuras

The future directions for research on “N-[1-(pyrazin-2-yl)ethylidene]hydroxylamine” could include further investigation into its DNA-binding properties and potential biological and pharmaceutical applications . Additionally, more research could be conducted to fully understand its physical and chemical properties, as well as its safety and hazards .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[1-(pyrazin-2-yl)ethylidene]hydroxylamine involves the condensation of pyrazin-2-yl-ethanone with hydroxylamine hydrochloride in the presence of a base.", "Starting Materials": [ "Pyrazin-2-yl-ethanone", "Hydroxylamine hydrochloride", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve pyrazin-2-yl-ethanone in a suitable solvent (e.g. ethanol)", "Add hydroxylamine hydrochloride and base to the solution", "Heat the mixture under reflux for several hours", "Allow the mixture to cool and then filter the precipitate", "Wash the precipitate with cold water and dry it under vacuum", "Recrystallize the product from a suitable solvent (e.g. ethanol)" ] } | |

Número CAS |

242458-29-3 |

Fórmula molecular |

C6H7N3O |

Peso molecular |

137.1 |

Pureza |

85 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.